1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride
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Overview
Description
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride is a chemical compound with a complex structure It is part of the piperazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industrial fields
Preparation Methods
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride typically involves multiple steps:
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Synthetic Routes and Reaction Conditions
- The synthesis begins with the preparation of the piperazine ring, which is then functionalized with a butylamino group.
- The next step involves the esterification of the carboxylic acid group with isopropyl alcohol.
- Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
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Industrial Production Methods
- Industrial production often employs batch or continuous flow processes to ensure high yield and purity.
- Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis.
Chemical Reactions Analysis
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride undergoes various chemical reactions:
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Types of Reactions
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.
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Common Reagents and Conditions
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents like lithium aluminum hydride.
- Substitution reactions often use reagents like alkyl halides or acyl chlorides.
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Major Products
- The products of these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the piperazine ring or the ester group.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride has several scientific research applications:
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Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
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Biology
- Investigated for its potential as a bioactive compound.
- Studied for its interactions with biological macromolecules.
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Medicine
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
- Used in drug development and screening processes.
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Industry
- Applied in the formulation of agrochemicals and other industrial products.
- Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride involves its interaction with molecular targets:
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Molecular Targets
- The compound may interact with specific receptors or enzymes in the body.
- It can modulate the activity of neurotransmitters or other signaling molecules.
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Pathways Involved
- The exact pathways depend on the specific application, but they often involve modulation of cellular signaling or metabolic processes.
Comparison with Similar Compounds
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride can be compared with other similar compounds:
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Similar Compounds
1-Piperazinecarboxylic acid, ethyl ester: Similar structure but different ester group.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: Different functional groups leading to varied applications.
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Uniqueness
- The presence of the butylamino group and isopropyl ester makes this compound unique in its reactivity and potential applications.
- Its hydrochloride form enhances its stability and solubility, making it more suitable for certain applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
24269-67-8 |
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Molecular Formula |
C14H30ClN3O2 |
Molecular Weight |
307.86 g/mol |
IUPAC Name |
propan-2-yl 4-[2-(butylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H29N3O2.ClH/c1-4-5-6-15-7-8-16-9-11-17(12-10-16)14(18)19-13(2)3;/h13,15H,4-12H2,1-3H3;1H |
InChI Key |
HJMJFRKJWCEFHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCN1CCN(CC1)C(=O)OC(C)C.Cl |
Origin of Product |
United States |
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